3,4-DMMA (hydrochloride)
Overview
Description
3,4-Dimethoxymethamphetamine (hydrochloride) is an analog of 3,4-methylenedioxymethamphetamine, a psychoactive drug and research chemical belonging to the phenethylamine and amphetamine chemical classes . It is known for its ability to interfere with monoamine transport, inhibiting the uptake of noradrenalin and serotonin transporters .
Scientific Research Applications
3,4-Dimethoxymethamphetamine (hydrochloride) has several scientific research applications:
Mechanism of Action
Target of Action
3,4-Dimethoxymethamphetamine (3,4-DMMA) is an analog of 3,4-methylenedioxymethamphetamine (MDMA), a psychoactive drug and research chemical of the phenethylamine and amphetamine chemical classes . The primary targets of 3,4-DMMA are the noradrenalin and serotonin transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling .
Mode of Action
3,4-DMMA interferes with monoamine transport, inhibiting the uptake of noradrenalin and serotonin . This inhibition results in increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling . 3,4-dmma is significantly less potent than mdma in inhibiting these transporters .
Biochemical Pathways
The inhibition of noradrenalin and serotonin transporters by 3,4-DMMA affects the monoaminergic signaling pathways . These pathways play a crucial role in various physiological processes, including mood regulation, attention, and the body’s response to stress . .
Pharmacokinetics
MDMA is known to be rapidly absorbed and extensively distributed in the body, with a half-life of around 8.5 hours . It is metabolized primarily in the liver and excreted in the urine . These properties likely influence the bioavailability of 3,4-DMMA, but specific studies are needed to confirm this.
Result of Action
The inhibition of noradrenalin and serotonin transporters by 3,4-DMMA leads to increased levels of these neurotransmitters in the synaptic cleft . This can enhance neuronal signaling and potentially lead to psychoactive effects . 3,4-dmma is significantly less potent than mdma, suggesting that its effects may be milder .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,4-DMMA hydrochloride appears to interfere with monoamine transport, inhibiting the uptake of noradrenalin and serotonin transporters . It is significantly less potent than MDMA in this regard .
Cellular Effects
It is known to interfere with monoamine transport, which can influence cell function
Molecular Mechanism
The molecular mechanism of action of 3,4-DMMA hydrochloride involves the inhibition of monoamine transporters, specifically those for noradrenalin and serotonin . This inhibition can lead to changes in neurotransmitter levels, potentially affecting various physiological processes.
Preparation Methods
The synthesis of 3,4-Dimethoxymethamphetamine (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxyphenylacetone.
Reductive Amination: The key step involves reductive amination of 3,4-dimethoxyphenylacetone with methylamine, using a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
3,4-Dimethoxymethamphetamine (hydrochloride) undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include ketones, secondary amines, and substituted methoxy derivatives .
Comparison with Similar Compounds
3,4-Dimethoxymethamphetamine (hydrochloride) is similar to several other compounds, including:
3,4-Methylenedioxymethamphetamine (MDMA): Both compounds inhibit monoamine transporters, but 3,4-Dimethoxymethamphetamine is significantly less potent.
4-Hydroxy-3-methoxyamphetamine (HMA): This compound also affects monoamine transport but has different structural features and potency.
3,4-Methylenedioxyphenyl-2-butanamine (BDB): Another analog with similar effects on monoamine transporters but differing in potency and structure.
The uniqueness of 3,4-Dimethoxymethamphetamine (hydrochloride) lies in its specific structural modifications, which result in distinct pharmacological properties compared to its analogs .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4;/h5-6,8-9,13H,7H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTERHDRZXCRZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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